molecular formula C21H25N3O3 B13791287 2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- CAS No. 92532-77-9

2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl-

Cat. No.: B13791287
CAS No.: 92532-77-9
M. Wt: 367.4 g/mol
InChI Key: KHUHQDZUENTTRU-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzoxazolone core with a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- typically involves multiple steps. One common method includes the functionalization of the benzoxazolone core through a series of reactions such as alkylation, acylation, and cyclization. The piperazine moiety is introduced through nucleophilic substitution reactions, often using reagents like piperazine and 2-methoxyphenyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is unique due to its specific combination of a benzoxazolone core and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92532-77-9

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H25N3O3/c1-22-17-8-7-16(15-20(17)27-21(22)25)9-10-23-11-13-24(14-12-23)18-5-3-4-6-19(18)26-2/h3-8,15H,9-14H2,1-2H3

InChI Key

KHUHQDZUENTTRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCN3CCN(CC3)C4=CC=CC=C4OC)OC1=O

Origin of Product

United States

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